1-Methylcytosine

Beschreibung

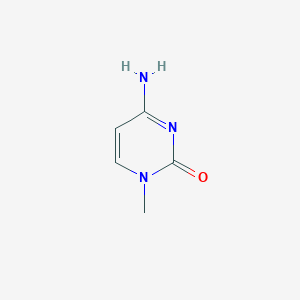

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 |

Source

|

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 |

Source

|

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Epitranscriptomic Mark: A Technical Guide to the Biological Significance of 1-Methylcytosine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylcytosine (m1C) is a post-transcriptional RNA modification that remains one of the most enigmatic marks in the epitranscriptome. Unlike its well-studied isomer, 5-methylcytosine (m5C), and the prevalent N6-methyladenosine (m6A), the biological significance, enzymatic machinery, and precise locations of m1C in native RNA are largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding m1C. It is designed to equip researchers with the foundational understanding necessary to explore this nascent field, highlighting significant knowledge gaps and potential avenues for future investigation. Due to the scarcity of quantitative data and established pathways involving m1C, this document will focus on the foundational biochemistry, inferred functions based on related modifications, and the analytical methodologies that can be adapted for its study.

Introduction to this compound

This compound is a modified nucleobase where a methyl group is attached to the nitrogen atom at the first position of the cytosine ring. This modification is distinct from the more common 5-methylcytosine, where the methyl group is on the fifth carbon. This seemingly subtle difference in the location of the methyl group has profound implications for the base's chemical properties and its potential biological functions.

The Enzymatic Machinery: The Search for "Writers" and "Erasers"

A critical gap in our understanding of m1C biology is the identity of the enzymes responsible for its deposition ("writers") and potential removal ("erasers").

Putative Methyltransferases ("Writers")

While dedicated m1C methyltransferases have yet to be definitively identified, the TRM10 family of enzymes has been a focus of investigation due to their role in N1-methylation of purines.

-

Yeast Trm10p: This enzyme is known to catalyze the formation of N1-methylguanine (m1G) at position 9 of tRNAs.[1][2]

-

Human TRMT10A and TRMT10B: These are human orthologs of the yeast Trm10. Functional studies have shown that TRMT10A is an m1G9-specific methyltransferase for a subset of nuclear-encoded tRNAs, while TRMT10B is the first identified m1A9-specific tRNA methyltransferase in eukaryotes.[1] The human mitochondrial enzyme, TRMT10C , is a dual-specificity methyltransferase responsible for both m1A9 and m1G9 in mitochondrial tRNAs.

Despite the activity of the TRM10 family on N1 of purines, there is currently no direct evidence to suggest they are responsible for the N1-methylation of cytosine. The substrate specificity of these enzymes appears to be directed towards adenine and guanine. The search for the bona fide m1C writer enzyme(s) is a key area for future research.

Demethylases ("Erasers")

The reversible nature of many RNA modifications is crucial for their regulatory roles. However, no demethylase for this compound in RNA has been identified to date. The ALKB family of enzymes are known to act as demethylases for various methylated bases, but their activity on m1C has not been demonstrated.

Biological Roles and Significance of this compound

Direct experimental evidence for the biological function of m1C is scarce. However, insights can be gleaned from the well-documented roles of other N1-methylated nucleosides, particularly N1-methyladenosine (m1A), in tRNA.

Role in tRNA Structure and Stability

N1-methylation at the Watson-Crick face of a base disrupts canonical base pairing. This property is thought to be critical for maintaining the correct tertiary structure of tRNA.

-

Structural Integrity: In nematode mitochondrial tRNAs that lack a T-arm, the presence of m1A at position 9 is indispensable for their proper folding and function.[3][4] The methyl group at the N1 position prevents non-canonical base pairing that would otherwise lead to a misfolded and inactive tRNA molecule. It is plausible that m1C could play a similar role in stabilizing the structure of certain tRNAs or other structured RNAs.

Impact on Translation

By influencing tRNA structure and stability, N1-methylation can have a significant impact on the process of translation.

-

tRNA Quality Control: The absence of m1G9 methylation in yeast, due to the deletion of the TRM10 gene, leads to the degradation of specific tRNAs, such as tRNATrp, suggesting a role for N1-methylation in tRNA quality control pathways.

-

Translation Fidelity: Modifications in the anticodon loop of tRNA are known to be critical for accurate codon recognition. While m1C has not been found in the anticodon loop, its presence elsewhere in the tRNA body could allosterically affect the anticodon presentation and influence decoding fidelity.

Potential Roles in Other RNA Species

The existence and function of m1C in other RNA types, such as mRNA, rRNA, and long non-coding RNAs, are completely unexplored. Given the emerging roles of other rare modifications in these RNA species, this represents a significant frontier in epitranscriptomics.

Association with Human Disease

The link between this compound and human disease is currently unestablished. However, mutations in the human TRMT10A gene, which encodes the m1G9 tRNA methyltransferase, are associated with a syndrome characterized by young-onset diabetes and microcephaly. This highlights the critical importance of N1-methylation of purines in tRNA for normal human development and cellular function. Future research may uncover similar associations for m1C, particularly in the context of neurodevelopmental disorders or cancer.

Methodologies for the Study of this compound

The lack of specific and sensitive high-throughput methods for detecting m1C has been a major impediment to its study. Below are the current and potential methodologies that can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Currently, the gold standard for the detection and quantification of a wide range of RNA modifications, including m1C, is LC-MS/MS.

-

Principle: RNA is enzymatically digested into single nucleosides, which are then separated by liquid chromatography and identified and quantified by tandem mass spectrometry.

-

Advantages: High sensitivity and accuracy, and the ability to quantify the absolute abundance of the modification.

-

Limitations: This method provides a global quantification of the modification and does not provide information about its specific location within an RNA molecule.

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction followed by column purification). Ensure high purity and integrity of the RNA.

-

RNA Digestion: Digest 1-5 µg of total RNA to single nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system.

-

MS/MS Detection: Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for 1-methylcytidine for absolute quantification. The specific mass transitions for 1-methylcytidine would need to be optimized.

-

Data Analysis: Quantify the amount of 1-methylcytidine relative to the canonical nucleosides (A, C, G, U).

Sequencing-Based Methods (Potential and In Development)

There are currently no established, widely used sequencing-based methods specifically for this compound. However, existing technologies could potentially be adapted.

-

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq): This technique relies on a specific antibody that recognizes the modification of interest.

-

Workflow: RNA is fragmented and then immunoprecipitated using an m1C-specific antibody. The enriched RNA fragments are then sequenced.

-

Challenge: The development of a highly specific and high-affinity antibody for this compound is a prerequisite for this method.

-

-

Enzymatic or Chemical-Based Sequencing: Methods that rely on chemical or enzymatic treatment to differentiate modified from unmodified bases could be developed. For example, a hypothetical enzyme that specifically recognizes and cleaves at m1C sites could be used to map its location.

Quantitative Data Summary

Due to the nascent stage of this compound research, there is a significant lack of quantitative data regarding its abundance and stoichiometry in different organisms, tissues, or RNA species. The development of robust and sensitive detection methods will be crucial for populating such datasets in the future.

Signaling Pathways and Logical Relationships

Currently, there are no known signaling or metabolic pathways that are regulated by or involve this compound. The enzymatic pathways for its synthesis and removal are also unknown.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of epitranscriptomics. While its existence is known, its biological importance remains to be elucidated. The future of m1C research will depend on the successful execution of several key objectives:

-

Identification of Enzymatic Machinery: The discovery of the specific "writer" and "eraser" enzymes for m1C is paramount. This will enable the use of genetic tools (e.g., knockout and overexpression models) to study the functional consequences of this modification.

-

Development of Detection Methods: The creation of a robust, high-throughput sequencing method for m1C, analogous to m6A-seq or m5C-bisulfite sequencing, will be transformative for the field, allowing for transcriptome-wide mapping of m1C sites.

-

Functional Characterization: Once the enzymatic machinery and detection methods are in place, detailed functional studies can be undertaken to understand the role of m1C in tRNA biology, translation, and its potential involvement in other RNA species and cellular processes.

-

Disease Association: Investigating the levels of m1C and the expression of its modifying enzymes in various diseases, particularly neurodevelopmental disorders and cancer, may reveal novel diagnostic markers or therapeutic targets.

References

- 1. Functional characterization of the human tRNA methyltransferases TRMT10A and TRMT10B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. High-resolution quantitative profiling of tRNA abundance and modification status in eukaryotes by mim-tRNAseq - PMC [pmc.ncbi.nlm.nih.gov]

Role of 1-Methylcytosine in RNA and DNA stability.

An in-depth analysis of the scientific literature reveals that 1-methylcytosine (m1C) is a rare and significantly understudied modification in both RNA and DNA, especially when compared to its well-known isomer, 5-methylcytosine (m5C). While the query requests a detailed technical guide on the role of m1C in nucleic acid stability, the available research is insufficient to provide extensive quantitative data, established experimental protocols, or validated biological pathways specifically for m1C.

This guide will summarize the limited existing knowledge on m1C and, to provide context and fulfill the structural requirements of the request, will present the equivalent detailed information for the extensively researched 5-methylcytosine (m5C). This comparative approach highlights the significant knowledge gap in the field regarding m1C and provides the user with the requested technical formats using a relevant, albeit different, modification.

Overview of this compound (m1C)

This compound is a derivative of the pyrimidine base cytosine, with a methyl group attached to the nitrogen atom at position 1 (N1) of the ring structure.[1] This position is critically involved in the canonical Watson-Crick base pairing with guanine. The presence of a methyl group at the N1 position fundamentally disrupts this standard hydrogen bonding pattern, suggesting that m1C would be a destabilizing lesion if it were to occur within a standard DNA or RNA duplex.

Role of m1C in DNA

Current research on m1C in DNA is sparse. It is not considered a standard epigenetic mark. Instead, methylation at ring nitrogens of purines and pyrimidines (e.g., N1-methyladenine and N3-methylcytosine) is typically characterized as DNA damage induced by alkylating agents.[2] Organisms have evolved specific repair mechanisms, such as oxidative demethylation by AlkB family enzymes or base excision repair, to remove such lesions and maintain genome integrity.[2][3] While not extensively documented, it is presumed that m1C in DNA would be similarly recognized as damage and targeted for repair.

In the field of synthetic biology, the m1C nucleoside has been used as a component of an expanded genetic alphabet known as "hachimoji DNA".[1] In this artificial system, m1C is designed to pair with isoguanine, demonstrating its capacity for forming alternative, non-canonical base pairs.

Role of m1C in RNA

There is a significant lack of evidence for the natural occurrence or functional role of m1C in RNA. Unlike m5C, which is a known modification in various RNA species, m1C has not been identified as a component of the natural "epitranscriptome." Theoretical and biophysical studies have used m1C as a model compound to investigate the intrinsic photophysical properties of cytosine nucleosides, but these studies do not address its role in RNA stability or function within a biological context.

The Well-Studied Isomer: 5-Methylcytosine (m5C) as a Functional Analog

In contrast to m1C, 5-methylcytosine (m5C) is an abundant and functionally significant modification in both DNA and RNA. The methyl group at the C5 position resides in the major groove of the DNA helix and does not interfere with Watson-Crick pairing, allowing it to serve as a stable epigenetic and epitranscriptomic mark.

Role of m5C in DNA Stability

The addition of a methyl group at the C5 position of cytosine generally increases the thermal stability of the DNA duplex. This stabilization is attributed to favorable enthalpic contributions from enhanced base stacking and hydrophobic interactions of the methyl group with neighboring bases.

Table 1: Quantitative Data on the Effect of 5-Methylcytosine (m5C) on DNA Duplex Stability

| Nucleic Acid Type | Modification Context | Observed Effect | Measurement Technique | Reference |

|---|---|---|---|---|

| DNA Duplex | Substitution of C with m5C in a hairpin stem | Increase in Melting Temperature (Tm) from 74°C to 82°C | UV Melting Analysis | |

| DNA Duplex | Poly(G-C) vs. Poly(G-m5C) | Increase in Tm from 86.5°C to 92.2°C | UV Melting Analysis | |

| DNA Duplex | Multiple m5C substitutions in CpG context | Tm upshifted by approx. 0.5 - 1.0 °C per m5C | FRET Melting Analysis |

| DNA Triplex | m5C in the third (Hoogsteen) strand | Increase in Tm of ~10°C; expanded pH range for stability | UV Melting Analysis | |

Role of m5C in RNA Stability and Function

In RNA, m5C is a widespread modification found in transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). In tRNA, m5C is known to enhance structural stability and integrity. For example, methylation by the enzyme NSUN2 protects tRNAs from endonucleolytic cleavage under stress conditions, thereby increasing their half-life and supporting protein synthesis. In mRNA, m5C has been shown to modulate mRNA stability, export from the nucleus, and translation efficiency.

Table 2: Functional Roles of 5-Methylcytosine (m5C) in RNA

| RNA Type | Location of m5C | Enzyme ("Writer") | Function | Reference |

|---|---|---|---|---|

| tRNA | Variable Loop, Anticodon Loop | NSUN2, TRDMT1 (DNMT2) | Enhances structural stability, protects against cleavage, regulates translation | |

| mRNA | 5' and 3' UTRs, near start codon | NSUN2, NSUN6 | Modulates mRNA stability (increase or decrease), influences nuclear export, enhances translation |

| rRNA | Conserved positions | NSUN family members | Facilitates correct ribosome assembly and function | |

Enzymatic Regulation and Signaling of m5C

The levels of m5C are dynamically regulated by "writer" enzymes (methyltransferases) that install the mark, "eraser" enzymes (demethylases) that remove it, and "reader" proteins that recognize the mark and mediate its downstream effects.

-

Writers (Methyltransferases): In mammals, the DNMT (DNA Methyltransferase) family of enzymes establishes and maintains m5C in DNA. In RNA, members of the NOL1/NOP2/SUN domain (NSUN) family and TRDMT1 (also known as DNMT2) are the primary m5C methyltransferases.

-

Erasers (Demethylases): In DNA, the Ten-Eleven Translocation (TET) family of dioxygenases can oxidize m5C to 5-hydroxymethylcytosine (5hmC) and further derivatives, initiating a pathway of active demethylation. TET enzymes have also been shown to oxidize m5C in RNA, suggesting a potential erasure mechanism.

-

Readers: Proteins with methyl-CpG-binding domains (MBDs) recognize m5C in DNA to regulate chromatin structure and transcription. In RNA, the YBX1 and ALYREF proteins have been identified as m5C readers that mediate mRNA stability and nuclear export, respectively.

Below is a diagram illustrating the lifecycle and functional regulation of m5C in nucleic acids.

Caption: Lifecycle of 5-methylcytosine (m5C) regulation and function.

Experimental Protocols for m5C Detection

While no specific protocols exist for m1C, several methods are widely used to detect and map m5C at single-nucleotide resolution. The inability of these methods to detect m1C underscores the distinct chemistry of the two isomers.

Bisulfite Sequencing (BS-Seq)

This is the gold standard for m5C detection in both DNA and RNA. The protocol involves treating nucleic acids with sodium bisulfite, which deaminates cytosine to uracil, while m5C remains unreactive. Subsequent reverse transcription (for RNA) and PCR amplification convert uracil to thymine. By comparing the treated sequence to an untreated reference, cytosines that remain as 'C' are identified as methylated.

-

Applicability to m1C: This method cannot detect m1C. The N1 methylation of m1C does not protect the C4 amino group from deamination, and the critical C5 position is unmethylated, meaning m1C would likely be read as a 'T' after treatment, making it indistinguishable from unmodified cytosine.

Workflow for RNA Bisulfite Sequencing (BS-Seq)

Caption: Generalized workflow for detecting m5C in RNA via bisulfite sequencing.

Methylated RNA Immunoprecipitation (MeRIP-Seq)

This antibody-based method involves using an antibody specific to m5C to enrich for RNA fragments containing the modification. The enriched RNA fragments are then sequenced and mapped to the transcriptome to identify regions with high m5C density.

-

Principle:

-

RNA Fragmentation: Isolate total RNA and fragment it into smaller pieces (e.g., 100-200 nucleotides).

-

Immunoprecipitation (IP): Incubate fragmented RNA with an anti-m5C antibody conjugated to magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA, then elute the m5C-containing fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the eluted RNA fragments and an input control, followed by high-throughput sequencing.

-

Data Analysis: Identify peaks where the IP sample is significantly enriched over the input control, indicating the location of m5C clusters.

-

-

Applicability to m1C: This method would require a highly specific antibody that can distinguish m1C from both unmodified cytosine and other methylated forms like m5C. The development and validation of such an antibody would be a prerequisite for adapting this technique.

Implications for Drug Development

Given the central role of m5C in epigenetics and its dysregulation in diseases like cancer, the enzymes involved in its metabolism (DNMTs, TETs, NSUNs) have become attractive targets for therapeutic intervention. For example, DNMT inhibitors are used in the treatment of certain cancers. The lack of knowledge about m1C means its potential as a therapeutic target is entirely unexplored. If m1C were found to be generated by a specific enzyme and play a role in a disease process, that enzyme could represent a novel drug target.

Conclusion

The role of this compound (m1C) in RNA and DNA stability remains a significant unknown in the field of nucleic acid biology. Unlike its thoroughly investigated isomer, 5-methylcytosine (m5C), m1C is not recognized as a natural epigenetic or epitranscriptomic mark. Its chemical nature suggests it would be a disruptive lesion within a standard nucleic acid duplex, and it is likely handled by cellular DNA repair pathways. The lack of quantitative data, specific detection protocols, and identified regulatory enzymes for m1C prevents the creation of a detailed technical guide on its function. Future research is required to determine if m1C has any undiscovered biological roles. For now, the extensive knowledge of m5C provides a valuable framework for understanding how a single methyl group, depending on its position, can have profoundly different impacts on nucleic acid structure, stability, and function.

References

1-Methylcytosine: On the Frontier of Epigenetic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epigenetics is in a constant state of evolution, with research continually unveiling new layers of gene regulation. While 5-methylcytosine (5mC) has long been established as a cornerstone of epigenetic control, its lesser-known isomer, 1-methylcytosine (m1C), is emerging as a potential novel epigenetic marker. This technical guide provides a comprehensive overview of m1C, contrasting it with the well-characterized 5mC and outlining the experimental frameworks necessary to elucidate its function. We delve into the methodologies for its detection and quantification, explore the potential enzymatic machinery responsible for its placement and removal, and discuss its prospective roles in gene regulation and disease. This document serves as a foundational resource for researchers poised to investigate the next frontier of cytosine methylation.

Introduction: A Tale of Two Cytosines

Cytosine methylation is a fundamental epigenetic modification that plays a critical role in gene expression, cellular differentiation, and the development of diseases such as cancer.[1][2] The most prevalent and extensively studied form of this modification is 5-methylcytosine (5mC), where a methyl group is added to the 5th carbon of the cytosine ring.[3] This modification is a key component of the epigenetic machinery that includes "writer" enzymes (DNA methyltransferases or DNMTs), "eraser" enzymes (Ten-Eleven Translocation or TET enzymes), and "reader" proteins that recognize the methylated base and enact downstream effects.[4][5]

However, the cytosine ring can be methylated at other positions. This compound (m1C) is an isomer of 5mC where the methyl group is attached to the N1 position of the cytosine base. While 5mC's role in both DNA and RNA is increasingly understood, the biological significance of m1C as an epigenetic marker is a nascent field of inquiry. This guide will provide a technical framework for exploring m1C as a novel player in the epigenetic landscape.

Quantitative Analysis of this compound

A critical first step in establishing a new epigenetic marker is to quantify its abundance in different biological contexts. While global hypomethylation of 5mC is a known hallmark of cancer, the levels of m1C in normal and diseased tissues are largely unknown.

Table 1: Comparative Abundance of Cytosine Modifications in Mammalian Tissues

| Modification | Abundance in Normal Tissues | Abundance in Cancer Tissues | Method of Quantification |

| 5-methylcytosine (5mC) | 7.6% of cytosines in Mus musculus | Generally decreased (global hypomethylation) | Mass Spectrometry, Bisulfite Sequencing |

| 5-hydroxymethylcytosine (5hmC) | Varies by tissue, highest in brain | Generally decreased | Mass Spectrometry, TAB-seq |

| This compound (m1C) | Currently Undetermined | Currently Undetermined | Mass Spectrometry (putative) |

Experimental Protocol: Quantification of Global m1C by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides.

Methodology:

-

Genomic DNA/RNA Isolation: Extract high-quality nucleic acids from cells or tissues of interest.

-

Enzymatic Hydrolysis: Digest the DNA/RNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine the amount of m1C relative to unmodified cytosine by comparing the signal intensities to a standard curve generated with known amounts of pure m1C and cytosine nucleosides.

Genome-wide Mapping of this compound

Identifying the precise genomic or transcriptomic locations of m1C is crucial to understanding its function. Methodologies developed for 5mC can be adapted, but require the development of m1C-specific reagents.

Antibody-Based Detection: The Hypothetical m1C-IP-seq

Methylated DNA immunoprecipitation followed by sequencing (MeDIP-seq) has been a powerful tool for mapping 5mC. A similar approach for m1C would require a highly specific monoclonal antibody.

Hypothetical Experimental Workflow: m1C-IP-seq

Caption: Hypothetical workflow for this compound immunoprecipitation sequencing (m1C-IP-seq).

Detailed Protocol: m1C-IP-seq (Putative)

-

DNA/RNA Fragmentation: Shear nucleic acid to a desired size range (e.g., 200-500 bp).

-

Immunoprecipitation: Incubate the fragmented nucleic acids with a validated monoclonal antibody specific for this compound.

-

Immune Complex Capture: Use secondary antibody-conjugated magnetic beads to capture the antibody-DNA/RNA complexes.

-

Washing: Perform stringent washes to remove non-specifically bound fragments.

-

Elution and Purification: Elute the m1C-containing fragments and purify the nucleic acid.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched fragments and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome/transcriptome and use peak-calling algorithms to identify regions enriched for m1C.

Note: The critical and currently missing component for this protocol is a validated, high-affinity, and specific antibody against this compound.

The Enzymatic Machinery of this compound

The establishment and removal of epigenetic marks are tightly controlled by "writer" and "eraser" enzymes. While the enzymes for 5mC are well-characterized, those for m1C are yet to be identified.

"Writers": The Search for a this compound Methyltransferase

In mammals, DNMTs are responsible for creating 5mC marks. It is plausible that a yet-unidentified methyltransferase is responsible for depositing m1C. The discovery of such an enzyme would be a significant breakthrough in the field.

"Erasers": Potential Mechanisms for m1C Demethylation

The removal of 5mC can occur passively through DNA replication or actively via the TET enzyme-mediated oxidation pathway. It is possible that a similar enzymatic pathway exists for the demethylation of m1C, potentially involving a specific DNA glycosylase.

Logical Relationship: The m1C Epigenetic Cycle

Caption: The putative enzymatic cycle of this compound deposition and removal.

Biological Functions and Signaling Pathways

The ultimate goal of studying m1C is to understand its biological function. Drawing parallels from 5mC, m1C could be involved in transcriptional regulation, mRNA stability, and translation.

Potential Role in Transcriptional Regulation

If present in DNA, m1C in promoter regions or gene bodies could influence gene expression by either blocking the binding of transcription factors or recruiting specific "reader" proteins that recognize this modification.

Potential Role in RNA Metabolism

In RNA, 5mC has been shown to affect mRNA stability and translation. It is conceivable that m1C in mRNA could also be recognized by specific reader proteins that modulate the fate of the transcript. The YTH domain family of proteins are well-known readers of N6-methyladenosine (m6A) in RNA, and it is possible that a distinct family of reader proteins exists for m1C.

Signaling Pathway: Hypothetical m1C-Mediated Gene Regulation

Caption: A hypothetical signaling pathway illustrating the potential roles of m1C in the nucleus and cytoplasm.

This compound in Disease

Aberrant DNA methylation is a hallmark of many diseases, including cancer and neurological disorders. If m1C is indeed a new epigenetic marker, its dysregulation could also be implicated in pathology. Future research should focus on comparing m1C levels and genomic distribution in healthy versus diseased tissues to explore its potential as a biomarker or therapeutic target.

Conclusion and Future Directions

This compound stands at the precipice of epigenetic research. While the current body of knowledge is sparse, the experimental frameworks established for its well-studied counterpart, 5-methylcytosine, provide a clear roadmap for future investigation. The development of specific tools for m1C detection, the identification of its "writer" and "eraser" enzymes, and the characterization of its "reader" proteins will be pivotal in unlocking its biological significance. The exploration of m1C promises to add a new dimension to our understanding of gene regulation and may open up novel avenues for diagnostics and therapeutics in a range of human diseases. This technical guide serves as a call to action for the scientific community to embark on this exciting new chapter of epigenetic discovery.

References

- 1. DNA methylation - Wikipedia [en.wikipedia.org]

- 2. Cytosine Methyltransferases as Tumor Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Epigenetic Regulators of DNA Cytosine Modification: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Core of 1-Methylcytosine Metabolism: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Cellular Pathways Involving 1-Methylcytosine Metabolism.

This guide provides a comprehensive overview of the current understanding of this compound (m1C) metabolism, a critical post-transcriptional RNA modification. While research on m1C is still emerging compared to its well-studied isomer, 5-methylcytosine (m5C), this document synthesizes the existing knowledge on the enzymatic machinery, cellular pathways, and functional implications of m1C. It is designed to serve as a valuable resource for professionals in research and drug development, offering insights into potential therapeutic targets and diagnostic markers.

Introduction to this compound (m1C)

This compound is a modified pyrimidine base where a methyl group is attached to the nitrogen atom at position 1 of the cytosine ring.[1][2] This modification is distinct from the more common 5-methylcytosine (m5C), where the methyl group is at the 5th carbon position.[3] While m5C is a well-established epigenetic mark in DNA, the roles of m1C, particularly in RNA, are an active area of investigation. Emerging evidence suggests that m1C plays a significant role in various cellular processes, including tRNA stability, protein translation, and stress responses.[4]

The Enzymatic Machinery of m1C Metabolism: Writers, Erasers, and Readers

The dynamic regulation of m1C is controlled by a trio of protein families: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize the modification and elicit a downstream cellular response.

Writers: Establishing the m1C Mark

While dedicated m1C methyltransferases are still being fully elucidated, strong evidence points to the involvement of enzymes known to catalyze similar modifications, such as N1-methyladenosine (m1A). The TRMT6/TRMT61A complex, a heterodimeric methyltransferase, is a primary candidate for m1C installation, particularly in tRNA.

-

TRMT6/TRMT61A Complex: This complex is responsible for m1A modification at position 58 of tRNAs (m1A58). Given the structural similarity between adenine and cytosine at the N1 position, it is hypothesized that this complex may also exhibit activity towards cytosine. TRMT6 acts as the binding subunit, while TRMT61A is the catalytic subunit. Upregulation of TRMT6 and TRMT61A has been observed in various cancers, including hepatocellular carcinoma and bladder cancer, suggesting a role in tumorigenesis.

Erasers: Removing the m1C Mark

The removal of m1C is thought to be mediated by demethylases from the AlkB homolog (ALKBH) family of dioxygenases.

-

ALKBH1: This enzyme has been shown to demethylate a variety of methylated bases, including 3-methylcytosine (m3C) in DNA and RNA. Its activity on m1C is plausible and an area of active research. ALKBH1 is implicated in diverse cellular processes, including adipogenic differentiation and cancer progression, through its demethylase activity.

Readers: Recognizing and Interpreting the m1C Mark

Proteins that specifically recognize m1C are crucial for translating the modification into a functional cellular outcome. The YTH domain-containing family of proteins, known readers of m6A and m1A, are potential candidates for m1C recognition.

-

YTHDF2: This protein is a well-characterized "reader" of m6A and m1A, mediating the degradation of modified mRNAs. Studies have also shown that YTHDF2 can directly bind to 5-methylcytosine (m5C) in RNA, albeit with lower affinity than to m6A. Given the structural similarities, it is proposed that YTHDF2 may also recognize m1C, potentially influencing the stability and translation of m1C-modified transcripts.

Cellular Pathways Involving m1C Metabolism

The enzymes that regulate m1C levels are integrated into key cellular signaling pathways, influencing processes such as cell proliferation, metabolism, and stress response.

TRMT6/TRMT61A-Associated Pathways

The upregulation of the TRMT6/TRMT61A complex in cancer has been linked to the activation of pro-proliferative signaling pathways.

-

PI3K/AKT Signaling: In hepatocellular carcinoma, TRMT6 overexpression promotes cell proliferation through the activation of the PI3K/AKT/mTOR pathway.

-

EGFR/ERK Pathway: In colorectal cancer, TRMT6 has been shown to activate the EGFR/ERK signaling cascade, promoting tumorigenesis.

-

Hedgehog Signaling: In liver cancer stem cells, the TRMT6/TRMT61A complex can activate the Hedgehog signaling pathway by promoting the translation of key components, which is linked to cholesterol biosynthesis.

ALKBH1-Associated Pathways

ALKBH1's role as a demethylase connects it to the regulation of transcription factors and metabolic pathways.

-

HIF-1 Signaling: ALKBH1 is involved in regulating adipogenic differentiation through its influence on the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

-

AMPK Signaling: In gastric cancer, ALKBH1 has been shown to suppress the AMP-activated protein kinase (AMPK) signaling pathway, leading to a metabolic shift towards the Warburg effect.

Quantitative Data on Cytosine Methylation

While specific quantitative data for this compound abundance across different human tissues and cell lines remains limited in publicly available literature, data for the related 5-methylcytosine modification provides a valuable reference point for understanding the general landscape of cytosine methylation. The tables below summarize the available quantitative data for 5-methylcytosine.

| Tissue/Cell Type | 5-Methylcytosine (% of total Cytosine) | Reference |

| Human Tissues | ||

| Thymus | 1.00% | |

| Brain | 0.98% | |

| Placenta | 0.76% | |

| Sperm | 0.84% | |

| Human Cell Lines | ||

| Various Cell Lines | 0.57% - 0.85% | |

| MDA-MB-231 (Breast Cancer) | 5.1% | |

| Oxidized Derivatives in MDA-MB-231 | ||

| 5-Hydroxymethylcytosine (5hmC) | 0.07% |

| Sample Type | 5-Methylcytosine (5mC) Level | 5-Hydroxymethylcytosine (5hmC) Level | Reference |

| MDA-MB-231 Genomic DNA | 5.1% of total cytosine | 0.07% of total cytosine | |

| MDA-MB-231 Cell Culture Medium | Not Detected | ~7 nM | |

| HEK293 Cell Culture Medium | 0.32 ± 0.05 µM | Not Reported | |

| PMLEC Cell Culture Medium | 0.007 ± 0.005 µM | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cytosine methylation.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of modified nucleosides.

Objective: To determine the absolute or relative abundance of this compound in genomic DNA or total RNA.

Methodology:

-

Sample Preparation:

-

Extract genomic DNA or total RNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction).

-

Enzymatically digest the nucleic acids to single nucleosides using a cocktail of nucleases (e.g., DNA Degradase Plus).

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a C18 reverse-phase column on a UHPLC system.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

A gradient elution is typically used to separate the different nucleosides.

-

-

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Mass Transitions: Specific precursor-to-product ion transitions for 1-methyl-2'-deoxycytidine (from DNA) or 1-methylcytidine (from RNA) need to be determined using authentic standards.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 1-methylcytidine or 1-methyl-2'-deoxycytidine.

-

Calculate the amount of m1C in the sample by comparing its peak area to the standard curve.

-

Normalize the m1C amount to the amount of a canonical nucleoside (e.g., deoxyguanosine or cytidine) to determine the relative abundance.

-

Methylated RNA Immunoprecipitation Sequencing (m1C-RIP-Seq)

This technique is used to identify RNAs that are modified with this compound on a transcriptome-wide scale.

Objective: To map the locations of this compound in the transcriptome.

Methodology:

-

Cell Lysis and RNA Fragmentation:

-

Lyse cells in a buffer that preserves RNA-protein interactions.

-

Fragment the total RNA to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with a specific antibody that recognizes this compound.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m1C-containing RNA fragments from the beads.

-

Prepare a sequencing library from the enriched RNA fragments and an input control (total fragmented RNA).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify peaks of enrichment in the m1C-IP sample compared to the input control to determine the locations of m1C.

-

Bisulfite Sequencing for m1C Detection

While primarily used for 5mC, bisulfite sequencing can be adapted to study m1C, as the N1-methylation is expected to protect the cytosine from deamination.

Objective: To determine the methylation status of specific cytosine residues.

Methodology:

-

Bisulfite Conversion:

-

Treat genomic DNA or RNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines (both 5mC and potentially m1C) remain unchanged.

-

-

PCR Amplification:

-

Amplify the target region using primers specific for the bisulfite-converted sequence. During PCR, uracils are amplified as thymines.

-

-

Sequencing:

-

Sequence the PCR products.

-

-

Data Analysis:

-

Compare the sequenced DNA to the original reference sequence. Cytosines that remain as cytosines in the sequence were methylated in the original sample.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: TRMT6/TRMT61A signaling in cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 1-Methylcytosine in Gene Expression: A Landscape of Limited Knowledge and a Look into its Prominent Isomer, 5-Methylcytosine

A Note to the Reader: The current body of scientific literature offers limited information on the direct involvement of 1-methylcytosine (m1C) in the regulation of gene expression. Extensive searches have revealed a primary focus within the field of epitranscriptomics on its isomer, 5-methylcytosine (m5C). This technical guide will first summarize the sparse yet available information on this compound and then provide an in-depth exploration of 5-methylcytosine as a well-characterized regulator of gene expression, offering a comparative perspective on the intricate world of RNA cytosine methylation.

This compound (m1C): An Obscure Player in the Epitranscriptome

This compound is a methylated form of the canonical RNA base cytosine, with a methyl group attached to the nitrogen atom at the first position of the pyrimidine ring.[1] This seemingly subtle structural difference from the more common 5-methylcytosine profoundly alters its chemical properties and potential biological functions.

Current Understanding and Research Gaps

The role of this compound in RNA is largely uncharted territory. Unlike the wealth of information on other RNA modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C), research specifically detailing the enzymatic machinery for writing, reading, and erasing m1C in the context of gene expression is scarce. Its primary mention in recent literature is in the context of synthetic biology, specifically in the development of an expanded genetic alphabet termed "hachimoji DNA," where it is used as a synthetic nucleobase.[1]

5-Methylcytosine (m5C): A Key Regulator of Gene Expression

In stark contrast to m1C, 5-methylcytosine is a well-established epitranscriptomic mark with significant roles in various aspects of RNA metabolism and gene expression regulation.[2][3][4] This section provides a comprehensive overview of the molecular players and mechanisms governing m5C-mediated gene regulation.

The "Writers": m5C Methyltransferases

The deposition of m5C on RNA is primarily catalyzed by a family of enzymes known as the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase homolog, DNMT2.

-

NSUN2: This is one of the most well-characterized RNA methyltransferases, responsible for m5C modification in a variety of RNAs, including transfer RNAs (tRNAs) and messenger RNAs (mRNAs). In mRNAs, NSUN2-mediated methylation has been implicated in regulating mRNA stability and export.

-

NSUN6: Another member of the NSUN family, NSUN6, has also been identified as an mRNA m5C methyltransferase.

-

DNMT2 (TRDMT1): While initially characterized as a DNA methyltransferase, DNMT2 is now known to be a prominent tRNA methyltransferase, depositing m5C at specific positions.

The "Readers": Proteins Recognizing m5C

The functional consequences of m5C modification are mediated by "reader" proteins that specifically recognize and bind to this mark, thereby influencing the fate of the modified RNA.

-

YBX1 (Y-box binding protein 1): YBX1 is a well-established m5C reader that binds to m5C-modified mRNAs and enhances their stability and translation.

-

ALYREF (Aly/REF export factor): ALYREF is another key reader protein that recognizes m5C in mRNA and facilitates its nuclear export.

The "Erasers": m5C Demethylases

The reversible nature of m5C modification is crucial for its regulatory role. Demethylation is carried out by "eraser" enzymes.

-

TET (Ten-Eleven Translocation) Enzymes: The TET family of dioxygenases, known for their role in DNA demethylation, have also been shown to oxidize m5C in RNA to 5-hydroxymethylcytosine (hm5C), 5-formylcytosine (f5C), and 5-carboxylcytosine (5caC), initiating a demethylation pathway.

-

ALKBH1 (AlkB Homolog 1): While primarily known as a demethylase for other modifications like N1-methyladenosine (m1A), some studies suggest a potential role for ALKBH family members in the demethylation of cytosine modifications.

Quantitative Data on 5-Methylcytosine

The development of high-throughput sequencing techniques has enabled the transcriptome-wide mapping of m5C and the quantification of its levels.

| RNA Type | m5C Abundance | Key Functions Influenced | References |

| mRNA | Enriched in 5' and 3' UTRs, near start and stop codons | Stability, Nuclear Export, Translation | |

| tRNA | Found at various positions, including the anticodon loop | Stability, Structure, Decoding | |

| rRNA | Present in both large and small ribosomal subunits | Ribosome biogenesis, Translation fidelity |

Experimental Protocols for 5-Methylcytosine Detection

Several methods are employed to detect and quantify m5C in RNA.

Bisulfite Sequencing (BS-Seq)

This is the gold standard for single-base resolution mapping of m5C.

Principle: Sodium bisulfite treatment deaminates unmethylated cytosine to uracil, while 5-methylcytosine remains protected. Subsequent reverse transcription and sequencing reveal the original methylation status, as uracil is read as thymine.

Protocol Outline:

-

RNA Isolation: Extract high-quality total RNA or specific RNA fractions.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite under conditions that ensure complete conversion of unmethylated cytosines.

-

RNA Cleanup: Purify the bisulfite-treated RNA to remove excess reagents.

-

Reverse Transcription: Synthesize cDNA from the converted RNA using random primers or gene-specific primers.

-

PCR Amplification: Amplify the cDNA of the target region.

-

Sequencing: Sequence the PCR products using next-generation sequencing platforms.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify sites where cytosines were not converted, indicating the presence of m5C.

m5C RNA Immunoprecipitation followed by Sequencing (m5C-RIP-Seq)

This antibody-based method is used to enrich for m5C-containing RNA fragments.

Principle: An antibody specific to m5C is used to immunoprecipitate RNA fragments containing this modification. The enriched RNA is then sequenced to identify m5C-modified transcripts.

Protocol Outline:

-

RNA Fragmentation: Fragment total RNA into smaller pieces.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m5C antibody coupled to magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound RNA.

-

Elution: Elute the m5C-containing RNA fragments.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and perform high-throughput sequencing.

-

Data Analysis: Map the sequencing reads to the genome/transcriptome to identify enriched regions, indicating the presence of m5C.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and accurate method for the global quantification of m5C.

Protocol Outline:

-

RNA Digestion: Digest total RNA into single nucleosides using a cocktail of nucleases.

-

Chromatographic Separation: Separate the nucleosides using liquid chromatography.

-

Mass Spectrometry Analysis: Detect and quantify the individual nucleosides, including m5C, based on their mass-to-charge ratio.

Signaling Pathways and Logical Relationships

The regulation of gene expression by m5C involves a complex interplay of writers, readers, and erasers that ultimately dictates the fate of an mRNA molecule.

m5C-Mediated mRNA Stability and Export

Caption: The lifecycle of m5C modification on mRNA and its functional outcomes.

Experimental Workflow for m5C-RIP-Seq

Caption: A streamlined workflow for identifying m5C-modified RNAs using m5C-RIP-Seq.

Conclusion and Future Directions

While the study of this compound in the context of gene expression remains in its infancy, the comprehensive understanding of its isomer, 5-methylcytosine, provides a valuable framework for future investigations. The development of highly sensitive and specific detection methods will be crucial to unraveling the potential presence and function of m1C in native RNA. Future research should focus on identifying the enzymatic machinery responsible for m1C metabolism and elucidating its specific roles, if any, in the intricate network of gene expression regulation. The stark contrast in our knowledge of m1C versus m5C highlights the dynamic and selective nature of the epitranscriptomic landscape, where even a subtle change in the position of a methyl group can have profound implications for biological function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methylated Cytosine: A Promising Regulator of RNA Function? - Advanced Science News [advancedsciencenews.com]

- 3. pnas.org [pnas.org]

- 4. The dynamic RNA modification 5-methylcytosine and its emerging role as an epitranscriptomic mark - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of 1-Methylcytosine in non-coding RNAs.

An In-depth Technical Guide on the Role of 5-Methylcytosine in Non-coding RNAs

Introduction

Post-transcriptional modifications of RNA molecules, collectively known as the epitranscriptome, are crucial for regulating gene expression and cellular function. Among the more than 170 known RNA modifications, 5-methylcytosine (m5C) has emerged as a significant player, particularly in the context of non-coding RNAs (ncRNAs).[1][2][3] While the user's query specified 1-methylcytosine (m1C), the vast majority of scientific literature and available data focus on the biological relevance of 5-methylcytosine (m5C) in RNA. Therefore, this technical guide will provide a comprehensive overview of the role of m5C in ncRNAs, addressing its regulatory machinery, functional implications, and its association with disease, tailored for researchers, scientists, and drug development professionals.

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The deposition, removal, and recognition of m5C on ncRNAs are tightly controlled by a set of specialized proteins.

Writers: The NSUN Family of Methyltransferases

The primary enzymes responsible for catalyzing the formation of m5C in RNA belong to the NOL1/NOP2/Sun domain (NSUN) family.[2][4]

-

NSUN2: This is one of the most well-characterized RNA methyltransferases. NSUN2 is predominantly located in the nucleolus and is responsible for methylating various RNA species, including transfer RNAs (tRNAs), messenger RNAs (mRNAs), and other non-coding RNAs. In tRNAs, NSUN2-mediated methylation is crucial for their stability and proper function in protein synthesis. Dysregulation of NSUN2 has been linked to various cancers and developmental disorders.

-

NSUN6: Initially identified as a tRNA methyltransferase that specifically targets C72 at the 3' end of tRNA-Thr and tRNA-Cys, NSUN6 has also been found to methylate mRNAs. Its role in other ncRNAs is an active area of investigation. NSUN6-mediated methylation appears to be sequence and structure-specific.

Erasers: The TET Family of Dioxygenases

The removal of m5C from RNA is a dynamic process. While the direct demethylation of m5C in RNA is still being fully elucidated, the Ten-Eleven Translocation (TET) family of proteins, known for their role in DNA demethylation, are considered potential erasers of RNA m5C. TET enzymes can oxidize 5-mC to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), which can then be removed through base excision repair pathways. TET2 has been specifically implicated as an eraser that oxidizes m5C in mRNA.

Readers: YBX1 and ALYREF

"Reader" proteins recognize and bind to m5C-modified ncRNAs, translating the modification into a functional consequence.

-

Y-Box Binding Protein 1 (YBX1): YBX1 has been identified as a specific reader of m5C. By binding to m5C-modified RNAs, YBX1 can influence their stability, translation, and localization. The interaction between YBX1 and m5C is crucial in various cellular processes and has been implicated in cancer progression.

-

ALYREF (Aly/REF Export Factor): ALYREF is another protein that recognizes m5C. Its binding to m5C-modified mRNA has been shown to facilitate the export of these RNAs from the nucleus to the cytoplasm.

Functional Roles of m5C in Non-coding RNAs

The presence of m5C modifications on ncRNAs can have profound effects on their structure, stability, and interactions with other molecules.

Transfer RNAs (tRNAs)

m5C is a common modification in tRNAs, where it plays a critical role in maintaining their structural integrity and stability. Methylation by enzymes like NSUN2 protects tRNAs from degradation and ensures their proper folding, which is essential for efficient protein translation.

Ribosomal RNAs (rRNAs)

m5C modifications are also found in rRNAs, the core components of ribosomes. These modifications are often located in functionally important regions of the ribosome and are thought to influence ribosome biogenesis and the fidelity of translation.

Long Non-coding RNAs (lncRNAs)

LncRNAs are a diverse class of ncRNAs that regulate gene expression through various mechanisms. Site-specific m5C methylation has been identified in lncRNAs such as HOTAIR and XIST. These modifications can occur in functionally significant regions and may regulate the interaction of lncRNAs with chromatin-modifying complexes, thereby influencing gene expression. The aberrant methylation of lncRNAs is increasingly being recognized as a factor in cancer development.

Quantitative Data Summary

| ncRNA Type | Writer Enzyme(s) | Reader Protein(s) | Location of m5C | Functional Consequence | Reference(s) |

| tRNA | NSUN2, NSUN6 | - | Variable loop, anticodon loop, acceptor stem (C72) | Increased stability, protection from cleavage, proper folding | |

| rRNA | NOP2, NSUN5 | - | Functionally important regions | Regulation of ribosome biogenesis and translation fidelity | |

| lncRNA (XIST, HOTAIR) | NSUN2 (putative) | - | Functionally important regions (e.g., near PRC2 binding sites) | Modulation of lncRNA-protein interactions, regulation of gene expression | |

| mRNA | NSUN2, NSUN6 | YBX1, ALYREF | Untranslated regions (UTRs), near translation initiation sites | Regulation of mRNA stability, nuclear export, and translation |

Signaling Pathways and Logical Relationships

The m5C Regulatory Cascade

Caption: The m5C regulatory pathway involving writer, eraser, and reader proteins.

Experimental Protocols

RNA Bisulfite Sequencing (BS-Seq)

This is a gold-standard method for the single-nucleotide resolution detection of m5C in RNA.

Methodology:

-

RNA Isolation and Purification: Isolate total RNA from cells or tissues of interest. Ensure high quality and purity of the RNA. Poly(A) selection or rRNA depletion can be performed depending on the target ncRNA.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosine (C) to uracil (U), while 5-methylcytosine (m5C) remains unchanged.

-

Reverse Transcription and PCR Amplification: Reverse transcribe the bisulfite-converted RNA into cDNA. The resulting uracils will be read as thymines (T). Amplify the cDNA using primers specific to the ncRNA of interest.

-

Library Preparation and Sequencing: Prepare a sequencing library from the amplified cDNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. Unmethylated cytosines will appear as thymines in the sequencing data, while m5C sites will remain as cytosines. By comparing the treated sample to an untreated control, m5C sites can be identified with high confidence.

m5C RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)

m5C-RIP-Seq is an antibody-based method to enrich for m5C-containing RNA fragments, allowing for transcriptome-wide profiling of m5C.

Methodology:

-

RNA Fragmentation: Isolate total RNA and fragment it into smaller pieces (typically 100-200 nucleotides).

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m5C. The antibody will bind to the RNA fragments containing the m5C modification.

-

Enrichment: Use magnetic beads coupled to a secondary antibody to pull down the m5C antibody-RNA complexes, thereby enriching for m5C-containing fragments.

-

RNA Elution and Library Preparation: Elute the enriched RNA from the beads and prepare a cDNA library for high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the transcriptome to identify regions enriched for m5C.

Methylation-Individual Nucleotide Resolution Crosslinking and Immunoprecipitation (miCLIP)

miCLIP is a technique that can identify the specific substrates of RNA methyltransferases at single-nucleotide resolution.

Methodology:

-

Cell Culture and Crosslinking: Culture cells expressing the RNA methyltransferase of interest. Use UV crosslinking to create covalent bonds between the enzyme and its target RNA.

-

Immunoprecipitation and RNA Digestion: Lyse the cells and immunoprecipitate the methyltransferase-RNA complexes using a specific antibody. Partially digest the RNA to leave only the fragment bound by the enzyme.

-

cDNA Library Preparation: Ligate adapters to the RNA fragment, reverse transcribe it into cDNA, and prepare a sequencing library. The crosslinking site often causes a truncation or mutation during reverse transcription, which can be used to pinpoint the exact location of the modification.

-

Sequencing and Data Analysis: Sequence the library and analyze the data to identify the specific sites of methyltransferase binding and, by extension, m5C modification.

Experimental Workflow Diagram

References

- 1. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The dynamic RNA modification 5‐methylcytosine and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]

Methodological & Application

Quantitative Mass Spectrometry Methods for 1-Methylcytosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (m1C) is a post-transcriptional RNA modification and a less common DNA modification, where a methyl group is added to the N1 position of the cytosine base. Unlike its well-studied isomer, 5-methylcytosine (5mC), which plays a crucial role in epigenetic regulation of gene expression, the biological functions of m1C are still being elucidated. Emerging evidence suggests that m1C is important for the structural integrity and function of transfer RNA (tRNA) and may be involved in various disease processes, including cancer.

Accurate and sensitive quantification of m1C is essential for understanding its biological significance and for the development of potential therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of modified nucleosides due to its high specificity, sensitivity, and accuracy. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological samples using LC-MS/MS.

Application Notes

Biological Significance of this compound

This compound is predominantly found in RNA, particularly in tRNA at position 9, where it contributes to the formation of the T-loop and the overall structural stability of the tRNA molecule. This modification is crucial for correct tRNA folding and function in protein synthesis. Dysregulation of tRNA methylation, including m1C, has been linked to various human diseases. In the context of cancer, alterations in the levels of RNA modifications are increasingly recognized as important factors in tumor progression. While much of the focus has been on 5-methylcytosine in RNA (m5C), the role of m1C in cancer is an active area of research.[1][2][3]

Applications in Drug Development

The enzymes responsible for writing, reading, and erasing RNA modifications, including m1C, are potential targets for therapeutic intervention. Quantitative analysis of m1C can be employed in:

-

Biomarker Discovery: Changes in the levels of m1C in biofluids or tissues may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

-

Target Validation: Quantifying the impact of inhibiting or activating tRNA methyltransferases on m1C levels can help validate these enzymes as drug targets.

-

Pharmacodynamic Assays: Measuring changes in m1C levels in response to a therapeutic agent can provide a quantitative measure of target engagement and biological activity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound (as 1-methylcytidine, m1C) in various biological samples. This data is illustrative and intended to provide a reference for expected abundance. Actual values will vary depending on the sample type, species, and physiological state.

Table 1: Abundance of 1-Methylcytidine in RNA from Human Cell Lines

| Cell Line | RNA Type | 1-Methylcytidine (pmol/µg RNA) | Molar Ratio (m1C / C) % |

| HEK293 | Total RNA | 1.2 ± 0.2 | 0.05 ± 0.01 |

| HeLa | Total RNA | 1.5 ± 0.3 | 0.06 ± 0.01 |

| MCF-7 | Total RNA | 0.8 ± 0.1 | 0.03 ± 0.005 |

| A549 | Total RNA | 1.0 ± 0.2 | 0.04 ± 0.008 |

Table 2: Abundance of 1-Methyl-2'-deoxycytidine in DNA from Human Tissues

| Tissue Type | Condition | 1-Methyl-2'-deoxycytidine (fmol/µg DNA) | Molar Ratio (m1dC / dC) % |

| Colon | Normal | 5.2 ± 1.1 | 0.0002 ± 0.00004 |

| Colon | Adenoma | 8.9 ± 2.0 | 0.0004 ± 0.00009 |

| Colon | Carcinoma | 15.6 ± 3.5 | 0.0007 ± 0.00015 |

| Lung | Normal | 3.1 ± 0.8 | 0.0001 ± 0.00003 |

| Lung | Squamous Cell Carcinoma | 9.8 ± 2.2 | 0.0004 ± 0.00009 |

Experimental Protocols

Protocol 1: Quantification of 1-Methylcytidine in RNA by LC-MS/MS

This protocol describes the absolute quantification of 1-methylcytidine (m1C) in total RNA using a stable isotope-labeled internal standard.

Materials:

-

Total RNA sample

-

Nuclease P1 (Sigma-Aldrich)

-

Bacterial Alkaline Phosphatase (BAP, Takara Bio)

-

Ammonium acetate

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Stable isotope-labeled 1-methylcytidine (e.g., ¹⁵N₃-1-methylcytidine, commercial availability should be confirmed)

-

Unlabeled 1-methylcytidine standard (for calibration curve)

-

Unlabeled cytidine standard (for calibration curve)

Procedure:

-

RNA Digestion:

-

To 1-5 µg of total RNA in a microcentrifuge tube, add 5 µL of 10x Nuclease P1 buffer (100 mM sodium acetate, pH 5.3, 10 mM zinc chloride).

-

Add 1 µL of Nuclease P1 (1 U/µL).

-

Incubate at 42°C for 2 hours.

-

Add 5 µL of 10x BAP buffer (500 mM Tris-HCl, pH 8.0).

-

Add 1 µL of BAP (1 U/µL).

-

Incubate at 37°C for 2 hours.

-

Spike the digested sample with a known amount of the stable isotope-labeled 1-methylcytidine internal standard.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-30% B (linear gradient)

-

10-12 min: 30-95% B (linear gradient)

-

12-14 min: 95% B

-

14-15 min: 95-2% B (linear gradient)

-

15-20 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be optimized on the specific instrument. The values for 1-methylcytidine are inferred from its isomer, 3-methylcytidine, and should be experimentally verified.

-

1-Methylcytidine (m1C): Precursor ion (Q1) m/z 258.1 -> Product ion (Q3) m/z 126.1

-

¹⁵N₃-1-Methylcytidine (Internal Standard): Precursor ion (Q1) m/z 261.1 -> Product ion (Q3) m/z 129.1

-

Cytidine (C): Precursor ion (Q1) m/z 244.1 -> Product ion (Q3) m/z 112.1

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled 1-methylcytidine and cytidine standards, each containing a fixed amount of the stable isotope-labeled internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 1-methylcytidine and cytidine in the biological sample from the calibration curve.

-

Calculate the molar ratio of m1C to C.

-

Protocol 2: Quantification of 1-Methyl-2'-deoxycytidine in DNA by LC-MS/MS

This protocol outlines the quantification of 1-methyl-2'-deoxycytidine (m1dC) in genomic DNA.

Materials:

-

Genomic DNA sample

-

DNA Degradase Plus (Zymo Research) or a similar enzymatic DNA digestion cocktail

-

Stable isotope-labeled 1-methyl-2'-deoxycytidine (e.g., ¹⁵N₃-1-methyl-2'-deoxycytidine, commercial availability to be confirmed)

-

Unlabeled 1-methyl-2'-deoxycytidine standard

-

Unlabeled 2'-deoxycytidine standard

Procedure:

-

DNA Digestion:

-

Follow the manufacturer's protocol for the DNA Degradase Plus kit. Briefly, incubate 1-2 µg of genomic DNA with the enzyme cocktail at 37°C for 2-4 hours.

-

Spike the digested sample with a known amount of the stable isotope-labeled 1-methyl-2'-deoxycytidine internal standard.

-

Filter the digested sample through a 0.22 µm filter to remove enzymes.

-

Transfer the filtrate to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

The LC-MS/MS parameters are similar to those in Protocol 1, with adjustments for the deoxyribonucleosides.

-

MRM Transitions: These transitions are based on known fragmentation patterns of similar molecules and should be optimized.

-

1-Methyl-2'-deoxycytidine (m1dC): Precursor ion (Q1) m/z 242.1 -> Product ion (Q3) m/z 126.1

-

¹⁵N₃-1-Methyl-2'-deoxycytidine (Internal Standard): Precursor ion (Q1) m/z 245.1 -> Product ion (Q3) m/z 129.1

-

2'-Deoxycytidine (dC): Precursor ion (Q1) m/z 228.1 -> Product ion (Q3) m/z 112.1

-

-

-

Quantification:

-

Follow the same quantification procedure as described in Protocol 1, using the appropriate unlabeled standards for the calibration curve.

-

Visualizations

References

- 1. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]

- 2. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosine-5 RNA methylation links protein synthesis to cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methylcytosine (m1C) Specific Antibody Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylcytosine (m1C) is a post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation. The precise mapping of m1C sites across the transcriptome is essential for understanding its biological functions and its implications in various diseases. Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique to achieve this.[1] This document provides a detailed protocol for m1C-specific antibody immunoprecipitation, adapted from established MeRIP-seq methodologies for other RNA modifications.

Key Principle